molecular formula C18H20F3N3O B2377279 1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1207002-56-9

1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2377279
CAS No.: 1207002-56-9
M. Wt: 351.373
InChI Key: MFUCKUWUDDKTBB-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic small molecule of significant interest in preclinical research, particularly due to its hybrid structure incorporating key pharmacophores. The compound features a urea core, a functional group known for its ability to form multiple stable hydrogen bonds with biological targets, which is a prevalent feature in modern drug discovery for optimizing potency and selectivity . This core is substituted with a 2-(trifluoromethyl)phenyl group and a phenylethyl side chain that incorporates a basic dimethylamino group. Dimethylamine (DMA) derivatives are recognized for their diverse pharmacological activities and are common in FDA-approved drugs for conditions affecting the central nervous system (CNS), among other areas . The dimethylamino group can enhance water solubility and influence the pharmacokinetic profile of a molecule, potentially promoting extended presence in the bloodstream . While the specific biological target and mechanism of action for this precise molecule require further investigation, its structure suggests potential as a valuable chemical probe. Researchers may explore its application in areas such as neuroscience, given that structurally related urea-containing compounds have been investigated as allosteric modulators for G protein-coupled receptors (GPCRs) like the cannabinoid CB1 receptor . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c1-24(2)16(13-8-4-3-5-9-13)12-22-17(25)23-15-11-7-6-10-14(15)18(19,20)21/h3-11,16H,12H2,1-2H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUCKUWUDDKTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling

The most direct method involves reacting 2-(dimethylamino)-2-phenylethylamine with 2-(trifluoromethyl)phenyl isocyanate. This approach mirrors protocols described in urea syntheses for analogous structures.

Procedure :

  • Reaction Setup : Combine equimolar quantities of 2-(dimethylamino)-2-phenylethylamine (1.0 eq) and 2-(trifluoromethyl)phenyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.
  • Temperature Control : Stir at 25°C for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).
  • Workup : Quench with ice water, extract with ethyl acetate, and dry over sodium sulfate.
  • Purification : Recrystallize from ethanol to isolate the urea product as a white solid.

Yield : Based on analogous reactions, yields range from 70–85% under optimal conditions.

Carbodiimide-Mediated Coupling

Alternative methods employ carbodiimides (e.g., EDCl) to activate carboxylic acid derivatives, though this route is less common for ureas. For this compound, it would require converting the amine to a carbamoyl chloride intermediate.

Procedure :

  • Intermediate Synthesis : Treat 2-(trifluoromethyl)aniline with phosgene or triphosgene to generate 2-(trifluoromethyl)phenyl carbamoyl chloride.
  • Coupling : React the carbamoyl chloride with 2-(dimethylamino)-2-phenylethylamine in dichloromethane (DCM) with a base (e.g., triethylamine).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

Yield : Lower than isocyanate route (50–65%) due to intermediate instability.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states. However, DMF may complicate purification due to high boiling points, favoring THF for ease of removal.

Catalytic Systems

The addition of catalytic dimethylaminopyridine (DMAP) accelerates isocyanate-amine coupling by 20–30%, as observed in related urea syntheses.

Temperature and Time

Elevating temperatures to 40–50°C reduces reaction time to 6–8 hours but risks side reactions (e.g., urea trimerization). Controlled room-temperature reactions are preferred for high-purity products.

Purification and Characterization

Recrystallization

Recrystallization from ethanol or ethanol/water mixtures (8:2 v/v) achieves >95% purity, as demonstrated in pyrazolo-pyrimidine syntheses.

Chromatographic Methods

For carbodiimide-mediated routes, silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates urea products from byproducts.

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 7.4–7.6 (aromatic protons), δ 3.2 (N(CH₃)₂), and δ 6.8 (urea NH).
  • ESI-MS : Expected [M+H]⁺ at m/z 382.4.

Comparative Analysis of Synthetic Methods

Parameter Isocyanate Route Carbodiimide Route
Yield 70–85% 50–65%
Purity >95% 85–90%
Reaction Time 12–24 h 24–48 h
Scalability High Moderate
Byproduct Formation Low Moderate

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives with reduced functional groups.

    Substitution: Formation of substituted urea derivatives with new functional groups replacing the dimethylamino group.

Scientific Research Applications

1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues with Urea/Thiourea Cores

The following table summarizes key structural and synthetic differences:

Compound Name & Structure Yield (%) Melting Point (°C) Key Features Evidence Source
Target : 1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea N/A N/A Dimethylamino-phenylethyl chain; 2-CF₃-phenyl -
M64 : 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-CF₃-phenyl)urea N/A N/A Pyridinyl instead of phenyl; morpholino group enhances polarity
1f : Substituents include thiazolyl, piperazinyl, and 4-CF₃-phenyl 70.7 198–200 Complex heterocyclic backbone; higher molecular weight (ESI-MS m/z: 667.9)
8j : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-CF₃-phenyl)urea 52.7 N/A Chloromethyl-thiazolyl group; lower yield
Thiourea Analog : 1-[3,5-Bis(CF₃)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea N/A N/A Thiourea core (S instead of O); cyclohexyl backbone
66 : 1-[3-(2-Hydroxyethylamino)-5-CF₃O-phenyl]-3-[2-(2-hydroxyethyl)phenyl]urea 22 N/A Hydroxyethyl groups; low yield due to complex synthesis
Key Observations:
  • Substituent Effects: The target compound’s dimethylamino-phenylethyl chain contrasts with M64’s pyridinyl-morpholino system, which likely improves water solubility .
  • Synthetic Accessibility : Yields vary significantly (22–78.4%), with chloromethyl-thiazolyl derivatives (e.g., 8j, 8k) being harder to synthesize (~52–55%) compared to piperazinyl-thiazolyl analogs (70–78%) .
  • Thermal Stability : Melting points for thiazolyl-containing compounds (e.g., 1f: 198–200°C) suggest higher crystallinity compared to hydroxyethyl-substituted derivatives (e.g., 66), which lack reported data .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is likely comparable to 8j (412.1 Da) and 1f (667.9 Da), depending on substituents .
  • ESI-MS Patterns : Fragmentation patterns for urea derivatives often highlight the loss of HCl or CF₃ groups (e.g., 1f: m/z 667.9 [M−2HCl+H]+), aiding structural identification .

Biological Activity

1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea, a synthetic organic compound, has attracted considerable attention due to its unique chemical structure and potential biological activities. This compound features a dimethylamino group, a phenylethyl moiety, and a trifluoromethylphenyl group, which together contribute to its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C18H20F3N3O
  • Molecular Weight : 351.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Enzyme Inhibition

  • The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the nervous system.

2. Neuroprotective Effects

  • In vitro studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. It has demonstrated the ability to reduce reactive oxygen species (ROS) production and inhibit neuroinflammatory pathways.

3. Anticancer Properties

  • Preliminary investigations have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 Investigated the neuroprotective effects on SH-SY5Y cells under oxidative stress conditions. The compound significantly reduced cell death and ROS levels at concentrations ranging from 10 µM to 50 µM.
Study 2 Evaluated the inhibition of AChE and BuChE in vitro. The compound exhibited IC50 values of 34.1 µM for AChE and 54.3 µM for BuChE, indicating moderate inhibitory activity compared to standard inhibitors.
Study 3 Assessed anticancer effects in various cancer cell lines (e.g., MCF-7, HeLa). Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 20 µM to 40 µM.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

CompoundStructureBiological Activity
1-[2-(Dimethylamino)-2-phenylethyl]-3-phenylureaLacks trifluoromethyl groupWeaker enzyme inhibition
1-[2-(Dimethylamino)-2-phenylethyl]-3-[4-(trifluoromethyl)phenyl]ureaTrifluoromethyl in different positionAltered reactivity and interactions

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